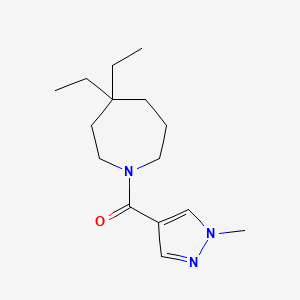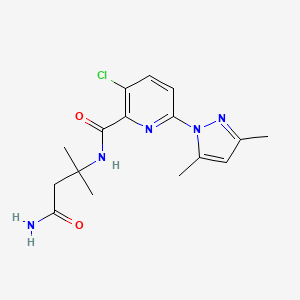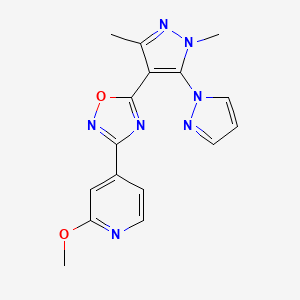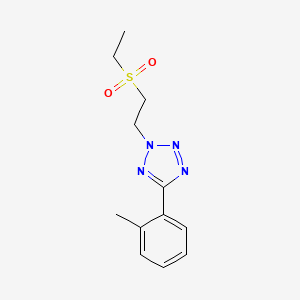
4-(2-Pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile, also known as PES, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. PES is a sulfonyl-containing compound that has been shown to have a wide range of effects on biological systems, including inhibition of protein-protein interactions and modulation of enzyme activity.
Mecanismo De Acción
The mechanism of action of 4-(2-Pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile is thought to involve the formation of a covalent bond between the sulfonyl group of this compound and a cysteine residue on the target protein. This covalent bond disrupts the protein-protein interaction or modulates the enzyme activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on protein-protein interactions and enzyme activity, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-Pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile in lab experiments is its specificity for certain target proteins or enzymes. This allows researchers to selectively modulate the activity of these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential for off-target effects, as the covalent bond formed with the target protein may also affect other proteins with similar cysteine residues.
Direcciones Futuras
There are many potential future directions for research involving 4-(2-Pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile. One area of interest is the development of this compound analogs with improved specificity and potency for certain target proteins or enzymes. Another area of interest is the use of this compound in the development of novel therapeutics for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 4-(2-Pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile involves a multi-step process that begins with the preparation of 2-(trifluoromethyl)benzonitrile. This compound is then reacted with pyrazole in the presence of a base to form the intermediate 4-(2-pyrazol-1-ylethyl)benzonitrile. The final step involves the introduction of a sulfonyl group onto the pyrazole ring using a sulfonyl chloride reagent.
Aplicaciones Científicas De Investigación
4-(2-Pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile has been used extensively in scientific research as a tool for studying protein-protein interactions. It has been shown to inhibit the interaction between a number of different proteins, including the transcription factor NF-κB and the kinase Akt. This compound has also been used to modulate the activity of enzymes such as histone deacetylases and protein tyrosine phosphatases.
Propiedades
IUPAC Name |
4-(2-pyrazol-1-ylethylsulfonyl)-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)12-8-11(3-2-10(12)9-17)22(20,21)7-6-19-5-1-4-18-19/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDWISWECHVBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCS(=O)(=O)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3-Fluorophenyl)methylsulfonyl]-1-methyl-1,2,4-triazole](/img/structure/B7678125.png)

![2-[1-(2,2-Dimethyl-3-phenylpropanoyl)-3-hydroxyazetidin-3-yl]acetonitrile](/img/structure/B7678135.png)


![5-[(2-chlorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678167.png)
![1-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-(quinolin-6-ylmethyl)urea](/img/structure/B7678168.png)

![2-[(2-Methylphenyl)sulfinylmethyl]pyridine](/img/structure/B7678176.png)

![4-bromo-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7678189.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-fluoropyridin-2-yl)urea](/img/structure/B7678192.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7678195.png)

